Methyl 5-nitro-1H-indazole-3-carboxylate

概要

説明

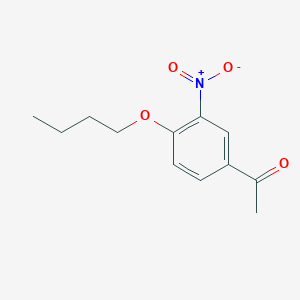

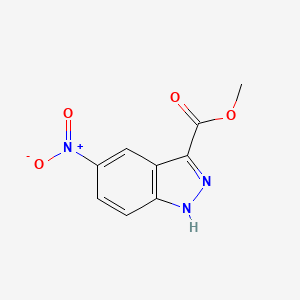

Methyl 5-nitro-1H-indazole-3-carboxylate is a chemical compound with the CAS Number: 78155-75-6 . It has a molecular weight of 221.17 and its IUPAC name is methyl 5-nitro-1H-indazole-3-carboxylate . The compound is solid in its physical form .

Molecular Structure Analysis

The molecular formula of Methyl 5-nitro-1H-indazole-3-carboxylate is C9H7N3O4 . Its InChI Code is 1S/C9H7N3O4/c1-16-9(13)8-6-4-5(12(14)15)2-3-7(6)10-11-8/h2-4H,1H3,(H,10,11) .Physical And Chemical Properties Analysis

Methyl 5-nitro-1H-indazole-3-carboxylate has a boiling point of 440ºC at 760 mmHg . It has a density of 1.527g/cm³ . The compound has 5 H-Bond acceptors and 1 H-Bond donor .科学的研究の応用

Synthesis and Chemical Transformations

N-Methylation and Reduction : Methyl 5-nitro-1H-indazole-3-carboxylate is involved in various synthesis and transformation processes. For instance, N-methylation of 5-nitro-1H-indazole results in the production of 1-methyl-5(6)-nitroindazoles. Reduction of these isomers leads to pure 1-methyl-1H-indazole-6-amine, which is further utilized in different chemical reactions (El’chaninov, Aleksandrov, & Stepanov, 2018).

Synthesis of Heteroaromatic Systems : Methyl 5-nitro-1H-indazole-3-carboxylate derivatives have been used in the synthesis of complex heteroaromatic systems like methyl 1-aryl-7-nitro-1H-thiopyrano[4,3,2-cd]indazol-4-carboxylates, highlighting its versatility in synthesizing structurally complex molecules (Starosotnikov, Vinogradov, & Shevelev, 2002).

Synthesis of Triazole Derivatives : The compound has been instrumental in synthesizing triazole derivatives, which are important in various chemical studies due to their unique properties and applications (Yan et al., 2017).

Pharmaceutical Research and Applications

Synthesis of Therapeutic Compounds : Research has shown the use of methyl 5-nitro-1H-indazole-3-carboxylate derivatives in synthesizing compounds with potential therapeutic applications. These include the development of novel N-substituted 1H-indazole-3-ethyl carboxylates and hydroxamic acids, some of which have shown promising results in preliminary tests for antiarthritic effects (Bistocchi et al., 1981).

Antitumor Activities : Derivatives of methyl 5-nitro-1H-indazole-3-carboxylate have been synthesized for potential antitumor applications. For example, certain N-(2'-arylaminepyrimidin-4'-yl)-N,2,3-trimethyl-2H-indazol-6-amine derivatives exhibit significant antitumor activities, demonstrating the compound’s potential in cancer research (Chu De-qing, 2011).

- 4-triazole) have been synthesized using methods that include the use of methyl 5-nitro-1H-indazole-3-carboxylate derivatives. These compounds are investigated for their thermal stability and explosive properties, showcasing the compound's relevance in the field of materials science and engineering (Dippold et al., 2012).

Analytical and Structural Characterization

Comprehensive Analytical Characterization : Methyl 5-nitro-1H-indazole-3-carboxylate derivatives are also crucial in the analytical and structural characterization of novel compounds. A study demonstrated a complete analytical and structural characterization of a novel synthetic cannabinoid, utilizing methods like gas chromatography, mass spectrometry, X-ray diffraction, and spectroscopic methods (Dybowski et al., 2021).

Structural Studies of Isoxazolo[4,3-e]indazole : The compound has been used in the synthesis and structural study of new heterocyclic systems like isoxazolo[4,3-e]indazole. These studies not only expand our understanding of such novel compounds but also explore their potential applications, such as in antibacterial treatments (Ghaemi & Pordel, 2016).

Safety and Hazards

作用機序

Target of Action

Methyl 5-nitro-1H-indazole-3-carboxylate is a complex compound with a variety of potential targets. These kinases play a crucial role in cell cycle regulation and volume control, making them important targets in the treatment of diseases such as cancer .

Mode of Action

It is likely that the compound interacts with its targets (such as the aforementioned kinases) by binding to their active sites, thereby inhibiting their function and leading to downstream effects on cellular processes .

Biochemical Pathways

The biochemical pathways affected by Methyl 5-nitro-1H-indazole-3-carboxylate are likely to be those involving its kinase targets. For instance, the inhibition of CHK1 and CHK2 kinases can disrupt the cell cycle, potentially leading to cell death . Similarly, the modulation of h-sgk can affect cell volume regulation .

Pharmacokinetics

It is known that the compound is a solid at room temperature and has a high degree of hydrophobicity . This suggests that it may be poorly soluble in water but soluble in organic solvents such as ethanol and dimethyl sulfoxide , which could impact its bioavailability.

Result of Action

The molecular and cellular effects of Methyl 5-nitro-1H-indazole-3-carboxylate’s action are likely to be related to its inhibition of its target kinases. This could lead to disruptions in the cell cycle and cell volume regulation, potentially resulting in cell death

Action Environment

The action, efficacy, and stability of Methyl 5-nitro-1H-indazole-3-carboxylate can be influenced by various environmental factors. For instance, the compound’s hydrophobic nature suggests that it may be more effective in non-aqueous environments . Additionally, factors such as temperature, pH, and the presence of other substances could potentially affect the compound’s stability and activity .

特性

IUPAC Name |

methyl 5-nitro-1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O4/c1-16-9(13)8-6-4-5(12(14)15)2-3-7(6)10-11-8/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUUGVBZYZYAHPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC2=C1C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50506966 | |

| Record name | Methyl 5-nitro-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50506966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-nitro-1H-indazole-3-carboxylate | |

CAS RN |

78155-75-6 | |

| Record name | Methyl 5-nitro-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50506966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1315228.png)